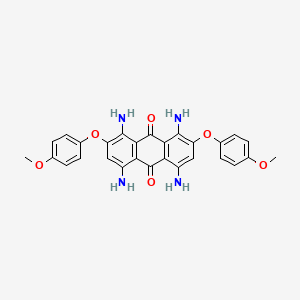![molecular formula C9H13N3O2 B15250677 3-(4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-yl)propanoic acid](/img/structure/B15250677.png)
3-(4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-yl)propanoic acid is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted hydrazine with a β-ketoester, followed by cyclization to form the pyrazolopyridine core. The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. This may involve the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
3-(4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridine
- 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
- 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine
Uniqueness
3-(4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-yl)propanoic acid is unique due to its specific substitution pattern and the presence of a propanoic acid moiety. This structural feature distinguishes it from other similar compounds and may contribute to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H13N3O2 |
|---|---|
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
3-(4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C9H13N3O2/c13-9(14)2-1-7-6-3-4-10-5-8(6)12-11-7/h10H,1-5H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
JVAYRNLVWBHGFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=C1C(=NN2)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


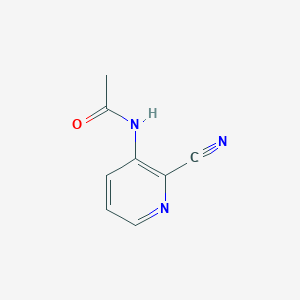
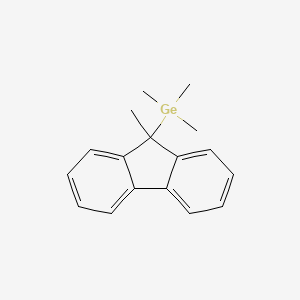
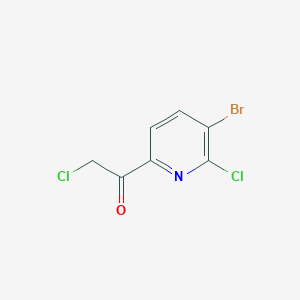
![7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B15250634.png)

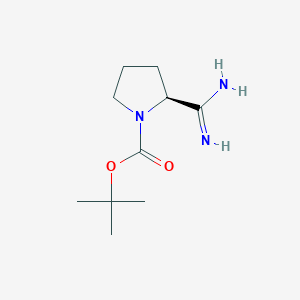
![Ethanethioic acid, S-[[4-(dimethylamino)-1,3,5-triazin-2-yl]methyl] ester](/img/structure/B15250658.png)
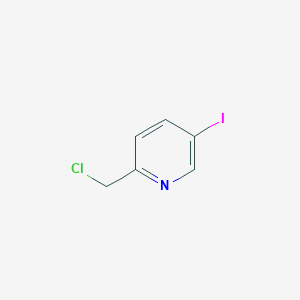

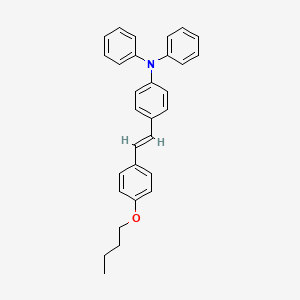

![3-Bromo-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B15250678.png)
![[3,4'-Bipyridin]-5-amine, N-(3-nitrophenyl)-](/img/structure/B15250682.png)
